
Advanced Application Note: Solid-Phase Peptide
Synthesis (SPPS) of ACTH 1-24 (Tetracosactide)

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Cosyntropin (acetate)

Cat. No.: B8069835

Get Quote

Executive Summary & Clinical Significance
ACTH 1-24 (Tetracosactide) represents the bioactive N-terminal core of the native 39-amino

acid adrenocorticotropic hormone. Unlike the full-length hormone, the 1-24 fragment retains full

steroidogenic activity with significantly reduced immunogenicity, making it a critical diagnostic

agent for adrenal insufficiency (Synacthen® test).

Synthesizing ACTH 1-24 presents specific chemical challenges:

Methionine Oxidation: The Met residue at position 4 is highly susceptible to oxidation during

acidic cleavage.[1]

Histidine Racemization: His at position 6 is prone to epimerization during activation.

C-Terminal Diketopiperazine (DKP) Formation: The C-terminal Proline (Pro24) poses a high

risk of DKP formation and premature chain loss if loaded onto standard benzyl ester resins

(e.g., Wang).

Arginine Clustering: The Arg-Arg motif (17-18) can induce steric aggregation, leading to

deletion sequences.
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This guide details a robust Fmoc/tBu protocol optimized to mitigate these risks, utilizing 2-

Chlorotrityl Chloride (2-CTC) resin and a specialized cleavage cocktail to preserve the

Methionine thioether.

Strategic Planning & Materials
Sequence Analysis
Sequence:H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-

Val-Lys-Val-Tyr-Pro-OH[2]

Residue Position Critical Challenge Strategic Solution

Met 4
Oxidation to Sulfoxide

(+16 Da)

Use Reagent K or H

(containing

Iodide/EDT) during

cleavage.

His 6 Racemization

Use Fmoc-His(Trt)-

OH; Couple with

DIC/Oxyma (no

excess base).

Trp 9
Alkylation by tBu

cations

Use Fmoc-Trp(Boc)-

OH; Scavengers

(EDT/TIS) essential.

Arg 17, 18
Steric hindrance /

Deletion

Double coupling; Use

Fmoc-Arg(Pbf)-OH.

Pro 24 (C-term) DKP Formation

Must use 2-CTC resin.

Steric bulk prevents

DKP cyclization.[3]

Resin Selection: The 2-CTC Advantage
Using Wang resin for C-terminal Proline often results in the loss of the dipeptide (Tyr-Pro) via

diketopiperazine (DKP) formation during the deprotection of the second residue.

Recommendation:2-Chlorotrityl Chloride (2-CTC) Resin.
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Mechanism: The bulky trityl linker sterically hinders the nucleophilic attack of the N-terminal

amine on the ester linkage, effectively suppressing DKP formation.

Reagents & Derivatives[4]
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

Why: Superior suppression of racemization compared to HBTU/DIEA, particularly for His and

Cys.

Fmoc-Amino Acids:

Fmoc-His(Trt)-OH (Crucial for minimizing racemization)

Fmoc-Arg(Pbf)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH

Experimental Protocol
Workflow Visualization
The following diagram outlines the critical decision points in the ACTH 1-24 synthesis cycle.
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Figure 1: Optimized SPPS workflow for ACTH 1-24, highlighting critical residue-specific

interventions.
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Step-by-Step Methodology
Step 1: Resin Loading (C-Terminal Proline)

Swell: Place 1.0 g of 2-CTC resin (1.6 mmol/g nominal) in a reactor. Swell in DCM for 20

min.

Loading: Dissolve Fmoc-Pro-OH (0.6 mmol, 0.4 eq relative to nominal capacity) in DCM (10

mL). Add DIEA (2.4 mmol, 4 eq).

Expert Note: We intentionally underload the resin (aiming for ~0.4 mmol/g) to reduce inter-

chain aggregation during the synthesis of this 24-mer.

Reaction: Add solution to resin. Agitate for 2 hours.

Capping: Add MeOH (1 mL) to the reaction mixture (active species: DIEA/MeOH) to cap

unreacted trityl chloride sites. Agitate for 30 min.

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Elongation Cycles
Perform the following cycle for residues 23 down to 1.

Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

Activation:

Amino Acid (4 eq)

Oxyma Pure (4 eq)

DIC (4 eq)

Solvent: DMF.[4][5]

Pre-activation: Mix AA/Oxyma/DIC for 2 min before adding to resin.

Coupling: Agitate for 45-60 min at Room Temperature.
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Wash: DMF (3x), DCM (3x).

Step 3: Critical Deviations (The "Expert" Adjustments)
Arg-Arg (17-18): Perform Double Coupling (repeat activation and coupling steps) to ensure

complete addition across this bulky region.

His (6): Ensure the use of Fmoc-His(Trt)-OH. Do not use HBTU/HATU with DIEA, as excess

base promotes racemization. The DIC/Oxyma system (pH < 8) is safer.

Met (4): After coupling Met, purge the reaction vessel with Argon. Perform subsequent

deprotections and washes with degassed solvents if possible to minimize sulfoxide formation

on-resin.

Cleavage & Global Deprotection
Standard TFA/Water cleavage is insufficient due to the presence of Met, Trp, and Arg. You must

use a "High Scavenger" cocktail.

Recommended Cocktail: Reagent K (Modified)

TFA: 82.5%[6]

Phenol: 5% (Protects Tyr)

Thioanisole: 5% (Accelerates Arg(Pbf) removal)[7]

Water: 5%

EDT (1,2-Ethanedithiol): 2.5% (Essential for Met/Trp protection)[7]

Protocol:

Wash resin with DCM to remove traces of DMF (DMF can cause TFA salts to adhere).

Add cold Reagent K (10 mL per g resin).

Agitate for 3 to 4 hours at room temperature. (Arg(Pbf) removal is slow; 2 hours is often

insufficient).
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Filter resin and precipitate filtrate into cold Diethyl Ether.

Centrifuge, decant, and wash pellet 2x with cold ether.

Quality Control & Troubleshooting
Analytical Expectations[6][9]

Theoretical MW: ~2933.5 Da

Target Mass (m/z):

[M+2H]²⁺ = 1467.8

[M+3H]³⁺ = 978.8

[M+4H]⁴⁺ = 734.4

Troubleshooting Common Impurities
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Observation (MS) Probable Cause Corrective Action

+16 Da Met Oxidation

Incomplete scavenging. Use

Reagent H

(TFA/Phenol/Thioanisole/EDT/

H2O/DMS/NH4I) which

actively reduces sulfoxides

back to Met.[6]

+56 Da tBu Adduct

Alkylation of Trp. Ensure EDT

is fresh and present in

cleavage cocktail.

-18 Da Aspartimide

Not applicable for ACTH 1-24

(No Asp in sequence), but

check for Glu cyclization (rare).

Deletion (-AA) Aggregation

Likely at Arg17-18 or Val-Gly

regions. Increase resin

swelling volume or use

microwave assistance (max

50°C for His/Cys).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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